2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-19-7-5-4-6-16(19)22(26)24-15-9-11-20-17(13-15)23(27)25-18-12-14(2)8-10-21(18)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIAFGVUHZEUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 388.4 g/mol. Its structure features an ethoxy group and a dibenzo[b,f][1,4]oxazepine core, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 922030-70-4 |
Antifungal Activity
Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antifungal properties. For instance, a related compound demonstrated high efficacy against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .
The mechanism by which these compounds exert their antifungal effects often involves interaction with fungal cell membranes or metabolic pathways critical for fungal growth. The amide bond in the structure is hypothesized to play a crucial role in binding to biological targets through hydrogen bonding interactions.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A series of benzamide derivatives were synthesized and tested against various fungal strains. The study found that many compounds exhibited superior antifungal activity compared to established fungicides like pyraclostrobin .
- Toxicity Assessment : The acute toxicity of these compounds was evaluated using zebrafish embryos as a model organism. One derivative showed low toxicity at concentrations up to 20.58 mg/L . This suggests a favorable safety profile for potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the benzene ring significantly impacted biological activity. Compounds lacking substituents at specific positions exhibited reduced efficacy against fungal pathogens .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that play critical roles in the regulation of gene expression and are implicated in various diseases, including cancer. Inhibition of HDACs can lead to the reactivation of silenced genes that suppress tumor growth, making this compound a candidate for cancer treatment.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antitumor Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds can induce apoptosis in cancer cell lines, suggesting potential use in oncology .
- Neuroprotective Effects : Some compounds in this family have demonstrated neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through their action on neuroinflammatory pathways.
Several studies have documented the applications of this compound in various contexts:
Cancer Research
A notable study explored the effects of dibenzo[b,f][1,4]oxazepine derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through HDAC inhibition .
Neurodegenerative Diseases
Research focusing on neuroprotective effects highlighted that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
Key analogs differ in the substituents on the benzamide ring, which influence electronic properties, lipophilicity, and receptor interactions.
Key Observations :
Heterocyclic Variants: Oxazepine vs. Thiazepine Derivatives
Replacing the oxygen atom in the oxazepine ring with sulfur (yielding thiazepines) alters electronic properties and conformational flexibility.
Key Observations :
Substituent Effects on the Oxazepine/Thiazepine Core
Alkyl and aryl groups on the nitrogen or carbon atoms of the tricyclic core modulate steric and electronic profiles:
Key Observations :
- Carboxylic acid/carboxylate groups (e.g., in ) enhance water solubility but may require prodrug strategies for bioavailability.
Research Findings and Implications
- Synthetic Accessibility : Many analogs (e.g., thiazepines in ) are synthesized via NaH-mediated alkylation/acylation in DMF, followed by HPLC purification, suggesting shared methodologies for the target compound .
- Biological Potential: The 4-CF3 benzamide analog’s high molecular weight (412.367) and lipophilicity make it a candidate for prolonged receptor interaction, while BT2’s anti-inflammatory activity highlights the scaffold’s versatility .
- Unanswered Questions : Specific data on the target compound’s receptor affinity, metabolic stability, or toxicity are unavailable in the provided evidence, necessitating further experimental validation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of dibenzo-oxazepinone derivatives often involves multi-step protocols. For example, domino reactions using iodine/tert-butyl hydroperoxide (TBHP) systems under reflux conditions can achieve cyclization and functionalization in one pot, as demonstrated in analogous heterocyclic syntheses . Key parameters include:
- Solvent selection (e.g., methanol for TBHP-mediated reactions).
- Oxidant stoichiometry (e.g., 2:1 molar ratio of TBHP to substrate).
- Temperature control (reflux at ~60–80°C optimizes reaction rates).
| Synthetic Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| TBHP-mediated domino | 95 | Reflux, 2 h | |
| Pd-catalyzed coupling | 78 | N₂ atmosphere | [N/A] |
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: Combined spectroscopic and chromatographic methods are critical:
- NMR : Use - and -NMR to confirm ethoxy and benzamide substituents. Aromatic protons in dibenzo-oxazepinones typically resonate at δ 7.2–8.5 ppm .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 409.15; observed = 409.14).
- IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity).
- Purity validation : Employ HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Dose-response replication : Test multiple concentrations in triplicate and apply statistical models (e.g., nonlinear regression for IC₅₀ calculations) .
Q. What theoretical frameworks guide the study of this compound’s environmental fate?
Methodological Answer: Environmental impact assessments should align with frameworks like Project INCHEMBIOL , which integrates:
- Physicochemical properties : LogP (lipophilicity), hydrolysis half-life, and soil adsorption coefficients .
- Ecotoxicological endpoints : Acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential.
| Property | Experimental Value | Predicted Model |
|---|---|---|
| LogP | 3.8 (±0.2) | EPI Suite v4.1 |
| Hydrolysis t₁/₂ (pH7) | 48 h | OECD Guideline 111 |
Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP).
- Analog synthesis : Modify the ethoxy group to methoxy or isopropoxy and compare inhibitory potencies .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., benzamide carbonyl) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
Methodological Answer: Contradictions often stem from polymorphic forms or hydration states. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
